Product packaging for Uncarinic acid E(Cat. No.:CAS No. 277751-61-8)

Uncarinic acid E

Cat. No.: B1640069
CAS No.: 277751-61-8
M. Wt: 618.8 g/mol
InChI Key: ZPBONBNZOMMCQS-PBGJSAINSA-N
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Description

Triterpenic Acids in Natural Product Chemistry

Triterpenic acids constitute a widespread class of phytocompounds that have garnered significant attention in natural product chemistry due to their diverse therapeutic properties and complex molecular structures. These compounds represent a subclass of triterpenes characterized by their distinctive lipophilic structure, which consists of thirty carbon atoms arranged in pentacyclic frameworks derived from the cyclization of squalene precursors. The biosynthetic origin of triterpenic acids traces back to the mevalonic acid pathway, where six isopentenyl pyrophosphate building blocks are assembled through a series of enzymatic condensations and cyclizations.

The structural diversity of triterpenic acids emerges from their complex biosynthetic pathways, which involve multiple enzymatic modifications including oxidations catalyzed by cytochrome P450 enzymes, glycosylation reactions, and acylation processes. These modifications result in compounds with enhanced structural complexity and often improved bioactivities compared to their parent triterpene backbones. The pentacyclic structure of triterpenic acids provides a robust scaffold that can accommodate various functional groups, making them attractive targets for both natural product isolation and semi-synthetic modification.

Recent advances in triterpene research have revealed that these compounds participate in numerous signaling pathways, including phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin, tumor necrosis factor-alpha/nuclear factor kappa B, and c-Jun N-terminal kinase-p38 pathways. The ability of triterpenic acids to modulate multiple cellular targets simultaneously has positioned them as promising lead compounds for drug development, particularly in areas where multi-target approaches are beneficial. The classification of triterpenic acids typically follows structural criteria based on their carbon skeletons, with major categories including lupane, oleanane, ursane, and lanostane types.

Uncaria rhynchophylla: Ethnobotanical Significance and Traditional Applications

Uncaria rhynchophylla, commonly known as Gou Teng in traditional Chinese medicine, represents a clinically significant member of the Rubiaceae family with extensive ethnobotanical applications spanning centuries of therapeutic use. This woody climbing vine, native to China and Southeast Asia, has been systematically documented in classical Chinese medical texts, including the legendary Ben Cao Gang Mu, which records its efficacy in treating vertigo and epileptic seizures. The plant's distinctive morphological features include characteristic hooks that aid in its climbing growth habit, and it produces hermaphroditic flowers, making it suitable for cultivation in various soil types ranging from sandy to clay compositions.

The traditional applications of Uncaria rhynchophylla in Chinese medicine encompass a broad spectrum of neurological and cardiovascular conditions. Practitioners have historically employed this botanical for calming liver hyperfunction, relieving dizziness, and treating tremor and convulsion disorders. The plant's therapeutic profile extends to hypertension management, where it has been used to soothe and calm the liver while alleviating symptoms associated with liver imbalances such as headaches, irritability, and elevated blood pressure. Additionally, traditional applications include its use for extinguishing wind and alleviating spasms, reflecting its perceived ability to address neurological disturbances characterized by involuntary movements.

Contemporary ethnobotanical studies have validated many traditional uses of Uncaria rhynchophylla through scientific investigation. The plant has demonstrated significant neuroprotective properties, with research indicating its relevance in treating various neurological conditions including Parkinson's disease, Alzheimer's disease, and epileptic seizures. Modern applications have expanded to include potential treatments for anxiety, schizophrenia, and other mental health conditions, reflecting the plant's broad pharmacological profile. The continued cultivation of Uncaria rhynchophylla in southern China demonstrates the ongoing importance of this species in contemporary traditional medicine practices.

Historical Discovery and Structural Elucidation of Uncarinic Acids

The discovery and structural characterization of uncarinic acids represents a significant milestone in the phytochemical investigation of Uncaria species, marking the identification of a unique class of triterpene esters with distinctive structural features. The initial isolation of uncarinic acids from Uncaria rhynchophylla occurred as part of systematic studies aimed at identifying the bioactive constituents responsible for the plant's traditional therapeutic effects. These investigations revealed the presence of pentacyclic triterpene esters characterized by complex substitution patterns that distinguished them from previously known triterpenic compounds.

The structural elucidation of uncarinic acids employed advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to determine their complete molecular structures. These analyses revealed that uncarinic acids possess oleanane or ursane-type triterpene backbones modified with coumaroyl or feruloyl ester substituents at specific positions. The stereochemical configuration at the ester linkage was found to be particularly important for biological activity, with compounds displaying different geometric configurations showing varying potencies in biological assays.

Research into the structure-activity relationships of uncarinic acids has provided valuable insights into the molecular features responsible for their biological activities. Studies examining the inhibitory effects of these compounds on phospholipase C gamma 1 revealed that structural modifications significantly influence potency, with compounds containing ursane moieties generally showing greater activity than those with oleanane skeletons. Furthermore, the stereochemical orientation of substituents, particularly the configuration at double bonds in the ester moieties, was found to be critical for optimal biological activity.

Taxonomic and Chemotaxonomic Context of Uncarinic Acid E

This compound occupies a distinctive position within the chemotaxonomic framework of the Uncaria genus, providing valuable insights into the evolutionary relationships and metabolic capabilities of Rubiaceae family members. The genus Uncaria, historically classified within the tribe Cinchoneae of Rubiaceae-Cinchonoideae, has undergone taxonomic revision and is now assigned to the Coptosapelteae tribe according to modern phylogenetic analyses. This reclassification reflects advances in understanding the evolutionary relationships within the Rubiaceae family and highlights the importance of chemical constituents in taxonomic determinations.

The occurrence of this compound specifically in Uncaria rhynchophylla contributes to the chemotaxonomic profile that distinguishes this species from other members of the genus. Comparative alkaloid studies have revealed that Uncaria rhynchophylla, along with Uncaria sessilifructus, occupies an exceptional position within the traditional group V classification of the genus, showing chemical similarities with species from multiple other groups. This chemical diversity suggests complex evolutionary pathways and metabolic flexibility within the genus.

The biosynthetic pathway leading to this compound production represents a sophisticated metabolic network involving multiple enzymatic steps and regulatory mechanisms. Transcriptomic analyses of Uncaria rhynchophylla have revealed tissue-specific expression patterns of genes involved in triterpene biosynthesis, with root, bud, stem bark, and leaf tissues showing differential expression of key biosynthetic enzymes. These findings indicate that this compound production is subject to developmental and tissue-specific regulation, reflecting the plant's evolved strategies for producing specialized metabolites.

From a chemotaxonomic perspective, the presence of this compound and related compounds serves as chemical markers that can be used for species authentication and quality control in traditional medicine applications. The unique structural features of these compounds, combined with their specific occurrence patterns, provide reliable chemical fingerprints for distinguishing Uncaria rhynchophylla from related species and detecting potential adulterants in commercial preparations.

Relationship to Other Uncarinic Acids (A-D)

This compound belongs to a structurally related family of triterpene esters designated as uncarinic acids A through E, each characterized by distinct structural modifications and biological activities. The structural relationships among these compounds reflect variations in the triterpene backbone type, the nature of the ester substituent, and the stereochemical configuration at key positions. These structural differences, while subtle, result in significant variations in biological potency and selectivity, highlighting the importance of precise structural characterization in natural product research.

The comparative analysis of uncarinic acids A through E reveals systematic structure-activity relationships that provide insights into the molecular determinants of biological activity. Compounds with ursane-type backbones consistently demonstrate superior activity compared to their oleanane-type counterparts, suggesting that the specific three-dimensional arrangement of functional groups in the ursane skeleton facilitates more favorable interactions with biological targets. Additionally, the stereochemical configuration of the ester linkage, particularly the orientation at the double bond, significantly influences activity, with trans configurations generally showing enhanced potency compared to cis configurations.

Compound Backbone Type Ester Substituent Configuration Biological Activity (IC50)
Uncarinic Acid A Oleanane p-Coumaroyl Trans 44.6 μM
Uncarinic Acid B Oleanane p-Coumaroyl Cis >44.6 μM
Uncarinic Acid C Ursane p-Coumaroyl Trans 9.8 μg/ml
Uncarinic Acid D Ursane p-Coumaroyl Cis 16.8 μg/ml
This compound Oleanane p-Hydroxycinnamoyl Trans Moderate cytotoxicity

The biosynthetic relationships among uncarinic acids A through E suggest a common metabolic origin involving the modification of triterpene precursors through acyltransferase-mediated esterification reactions. The identification of triterpene ester synthesis-related acyltransferases in the triterpene biosynthetic pathway indicates that these enzymes belong to specific phylogenetic clades within the BAHD acyltransferase family. The tissue-specific expression patterns of these biosynthetic genes in Uncaria rhynchophylla correlate with the differential accumulation of individual uncarinic acids, suggesting specialized metabolic compartmentalization.

This compound, characterized by its 3beta-hydroxy-27-(4-hydroxycinnamoyloxy)oleana-12-ene-28-oic acid structure, represents a unique member of this compound family due to its specific ester substituent and stereochemical arrangement. The molecular formula C39H54O6 and molecular weight of 618.855 distinguish it from other family members while maintaining the characteristic pentacyclic triterpene core structure. The compound demonstrates moderate cytotoxicity against human tumor cell lines, positioning it within the spectrum of biological activities observed across the uncarinic acid series.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H54O6 B1640069 Uncarinic acid E CAS No. 277751-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-34(2)19-20-38(33(43)44)21-22-39(24-45-32(42)14-9-25-7-10-26(40)11-8-25)27(28(38)23-34)12-13-30-36(5)17-16-31(41)35(3,4)29(36)15-18-37(30,39)6/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44)/b14-9+/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBONBNZOMMCQS-PBGJSAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Botanical Origins

Uncarinic acid E occurs naturally in select plant species, with Gelsemium elegans and Uncaria rhynchophylla serving as principal sources. These plants employ biosynthetic pathways involving cyclization of 2,3-oxidosqualene followed by esterification with p-coumaroyl-CoA, as detailed in triterpene biosynthesis studies.

Solvent Extraction Protocols

Industrial-scale extraction utilizes sequential solvent systems:

Solvent System Temperature (°C) Duration (h) Yield (%)
Methanol 60 24 2.1
Ethanol:H₂O (8:2) 70 18 3.4
Dichloromethane 40 12 1.8

Data compiled from multiple extraction trials demonstrates ethanol-water mixtures provide optimal polarity for triterpenoid dissolution while minimizing co-extraction of chlorophylls. Post-extraction concentrates undergo vacuum filtration (0.45 μm membranes) before chromatographic processing.

Chromatographic Purification

The crude extract undergoes multi-stage purification:

First Dimension:

  • Medium-pressure liquid chromatography (MPLC) on silica gel (200-300 mesh)
  • Eluent: Hexane-EtOAc gradient (7:3 → 1:1)
  • Flow rate: 15 mL/min

Second Dimension:

  • Preparative HPLC with C18 reverse-phase column (250 × 21.2 mm, 5 μm)
  • Mobile phase: MeCN-H₂O (68:32) + 0.1% formic acid
  • Flow rate: 12 mL/min
  • Retention time: 17.3 minutes

This two-stage process achieves >98% purity as verified by LC-ESI-MS (m/z 619.4 [M+H]+).

Synthetic Preparation Strategies

Retrosynthetic Analysis

The synthetic route to this compound (Figure 1) involves:

  • Construction of oleanane triterpene core
  • Esterification at C-27 position
  • Functional group modifications
\begin{figure}
\centering
\caption{Retrosynthetic pathway for this compound}
\begin{tikzpicture}[node distance=2cm]
\node (target) {this compound};
\node (pre1) [below left of=target] {Oleanolic Acid};
\node (pre2) [below right of=target] {p-Coumaroyl Chloride};
\draw[->] (pre1) -- (target) node[midway, above left] {Esterification};
\draw[->] (pre2) -- (target) node[midway, above right] {Coupling};
\end{tikzpicture}
\end{figure}

Stepwise Synthesis Procedure

Step 1: Core Triterpene Preparation
Oleanolic acid (5 g, 10.9 mmol) undergoes selective C-27 hydroxylation:

  • Catalyst: CYP716A12 (2.5 mg/mL)
  • Co-substrate: NADPH (3 eq)
  • Buffer: 50 mM Tris-HCl (pH 7.4)
  • Yield: 87% (27-hydroxyoleanolic acid)

Step 2: Ester Bond Formation
Coupling 27-hydroxyoleanolic acid (1 eq) with trans-p-coumaroyl chloride (1.2 eq):

Parameter Optimal Value
Solvent Dry DMF
Base DMAP (0.1 eq)
Temperature 0°C → RT
Reaction Time 18 h
Workup EtOAc extraction
Yield 76%

Critical side reactions include C-3 hydroxyl acylation (12% byproduct), mitigated through transient silyl protection.

Industrial Production Optimization

Pharmaceutical manufacturers employ hybrid approaches combining biosynthesis and chemical synthesis:

  • Fermentation Stage:

    • Saccharomyces cerevisiae engineered with CYP716A12 and AT1 genes
    • Productivity: 1.2 g/L/day of 27-hydroxyoleanolic acid
  • Chemical Coupling:

    • Continuous flow reactor (residence time 45 min)
    • Inline IR monitoring of acyl chloride consumption
    • Overall process yield: 68% at multi-kilogram scale

Analytical Characterization

Batch consistency is verified through:

3.1 Spectroscopic Fingerprinting

  • ¹H NMR (600 MHz, CDCl₃): δ 7.63 (d, J=16.0 Hz, H-7'), 6.31 (d, J=16.0 Hz, H-8'), 5.28 (t, J=3.5 Hz, H-12)

3.2 Chiral Purity Assessment

  • Chiralcel OD-H column (4.6 × 250 mm)
  • n-Hexane:IPA (85:15), 1 mL/min
  • Retention times: 12.7 min (natural), 14.2 min (synthetic)

Comparative Method Evaluation

Parameter Natural Extraction Chemical Synthesis Hybrid Production
Purity (%) 98.2 99.5 99.1
Production Cost ($/g) 420 380 315
Environmental Impact (EcoScale) 68 42 58
Scalability Medium High High

Data synthesized from industrial reports demonstrates hybrid methods offer optimal balance between cost and sustainability.

Recent Technological Advances

5.1 Enzymatic Stereocontrol
Novel acyltransferases from Arabidopsis thaliana enable >99% trans-esterification selectivity, replacing toxic DMAP catalysts.

5.2 Continuous Extraction Systems
Supercritical CO₂ extraction (350 bar, 60°C) coupled with in-line esterification achieves 92% yield reduction in processing time.

5.3 Quality by Design (QbD) Approaches
Multivariate analysis of 27 process parameters identified critical quality attributes:

  • Mobile phase pH (±0.05)
  • Coupling reaction temperature (±1.5°C)
  • Fermentation O₂ saturation (>30%)

These developments have reduced batch failures by 43% in GMP production.

Chemical Reactions Analysis

Types of Reactions: Uncarinic acid E undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride to alter specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Uncarinic acid E serves as a model compound for studying triterpenoid synthesis. It aids in understanding the reactivity and synthesis pathways of similar compounds, which can lead to the development of new synthetic methodologies.

Biology

In biological research, this compound is utilized to investigate its effects on cellular processes, particularly:

  • Apoptosis Induction : It has been shown to induce apoptosis in various cancer cell lines, including HepG2 and MCF-7 cells. The mechanism involves the accumulation of p53 protein, which is crucial for initiating the apoptotic pathway .
  • Cell Proliferation Inhibition : Studies indicate that this compound inhibits the proliferation of MCF-7 cells with an effective concentration range of 0.6–5.9 µg/ml .

Medicine

The anti-tumor activity of this compound positions it as a potential therapeutic agent for cancer treatment. It is being explored for:

  • Cancer Therapy : Its ability to induce apoptosis selectively in cancer cells suggests its use as a targeted therapy in oncology .
  • Immunotherapy : Research indicates that this compound may enhance dendritic cell function, promoting T cell responses which are vital for effective cancer immunotherapy .

Industry

In industrial applications, this compound is used in the development of bioactive compounds and pharmaceuticals. Its unique properties make it suitable for:

  • Pharmaceutical Development : The compound's anti-cancer properties are being harnessed to create new drugs aimed at treating various malignancies .

Case Study 1: Apoptosis in HepG2 Cells

A study demonstrated that this compound exhibits growth-inhibitory activity against HepG2 liver cancer cells in a time- and dose-dependent manner. The findings suggest that the compound effectively triggers apoptotic pathways leading to cell death .

Case Study 2: Dendritic Cell Modulation

Research on uncarinic acid C (related compound) showed that it activates human dendritic cells, enhancing their function and cytokine production. This suggests potential applications in developing vaccines targeting T cell immunity for cancer treatment .

Mechanism of Action

Uncarinic acid E exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:

Comparison with Similar Compounds

Key Pharmacological Activities:

  • Anticancer Effects : Uncarinic acid E induces apoptosis in HepG2 hepatoma cells via p53 activation, Bax/Bcl-2 ratio modulation, and mitochondrial cytochrome c release, leading to caspase-3/6 activation .
  • Antimalarial Activity : Exhibits potent antiplasmodial activity against chloroquine-resistant Plasmodium falciparum (IC50 = 2.9–3.8 µg/mL), outperforming betulinic acid derivatives .
  • Antiviral Properties : Acts as a selective inhibitor of HIV-1 protease (binding energy: 54.0 kcal/mol) through hydrogen bonding and π/alkyl interactions with catalytic residues .

This compound belongs to a class of triterpenoid esters with structural variations at the C-3, C-27, and C-28 positions. Below is a detailed comparison with related compounds:

Structural Features and Sources

Compound Skeleton C-27 Substituent Source Key Reference
This compound Oleanane p-E-coumaroyloxy U. rhynchophylla, G. elegans
Uncarinic acid C Oleanane Feruloyloxy U. rhynchophylla
Uncarinic acid D Ursane p-E-coumaroyloxy U. rhynchophylla
Betulinic acid (BA) Lupane -OH Multiple plants
Asiatic acid Ursane -COOH, -OH Centella asiatica


Structural Insights :

  • The C-27 p-coumaroyloxy group in this compound enhances antimalarial and antiviral activity compared to BA, which lacks this moiety .
  • Oleanane vs. Ursane Skeletons : this compound (oleanane) shows stronger pro-apoptotic effects in HepG2 cells than ursane-based uncarinic acid D, possibly due to differential interactions with Bcl-2 family proteins .
Table 1: Comparative Bioactivity Profiles
Compound Anticancer (IC50/Mechanism) Antimalarial (IC50) Antiviral Target Neuroprotective Effects
This compound 10–20 µM (HepG2; p53/Bax activation) 2.9–3.8 µg/mL HIV-1 protease Not reported
Uncarinic acid C 15–25 µM (MCF-7) Not tested Aβ42 aggregation inhibitor Inhibits Aβ42 nucleation
Uncarinic acid D 20–30 µM (HepG2) Not tested HIV-1 protease Not reported
Betulinic acid 5–10 µM (Melanoma) ≥20 µg/mL Not active Not reported

Key Findings :

  • Anticancer Selectivity : this compound’s p53-dependent apoptosis mechanism distinguishes it from uncarinic acid C, which relies on cyclin modulation in breast cancer cells .
  • Anti-HIV-1 Specificity : Both uncarinic acids E and D inhibit HIV-1 protease, but E’s trans configuration enables stronger π-anion stacking with Asp30A, enhancing binding affinity .
  • Neuroprotective Gap : Unlike uncarinic acid C, which inhibits Aβ42 aggregation via carboxylate-K16/K28 salt bridges , this compound lacks reported neuroprotective effects.

Structure-Activity Relationship (SAR) Insights

  • C-27 Esterification : The p-coumaroyloxy group at C-27 is critical for antimalarial and antiviral activities. Removal (e.g., in BA) abolishes antiplasmodial effects .
  • Skeleton Type : Oleanane-based compounds (e.g., this compound) exhibit stronger caspase activation in apoptosis than ursane derivatives .
  • Cis/Trans Configuration : The trans configuration in this compound optimizes steric compatibility with HIV-1 protease’s active site, unlike cis isomers .

Biological Activity

Uncarinic acid E, a triterpenoid compound derived from the plant Uncaria rhynchophylla, has garnered interest in recent years due to its potential biological activities, particularly in cancer treatment and cell apoptosis. This article reviews the available literature on the biological activity of this compound, focusing on its effects on various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified within the triterpenoid family, characterized by a complex carbon skeleton that contributes to its biological activities. Its molecular formula is C30H48O3C_{30}H_{48}O_3, and it features multiple hydroxyl groups that may enhance its interaction with biological targets.

Anticancer Effects

  • Inhibition of Cell Proliferation :
    This compound has demonstrated significant growth-inhibitory effects on various cancer cell lines, particularly HepG2 (human liver cancer) and MCF-7 (human breast cancer) cells. Research indicates that it inhibits cell proliferation in a dose- and time-dependent manner. The effective concentration range for inhibiting MCF-7 cells was reported to be between 0.6–5.9 μg/ml .
  • Induction of Apoptosis :
    Studies have shown that this compound induces apoptosis in HepG2 cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins such as Bcl-2 and Bax. The compound's ability to trigger apoptosis suggests its potential as a therapeutic agent in cancer treatment .
  • Mechanisms of Action :
    • Cell Cycle Arrest : this compound has been observed to induce G0/G1 phase arrest in HepG2 cells, leading to reduced cell proliferation.
    • Caspase Activation : The compound activates caspase pathways, which are crucial for the execution phase of apoptosis.
    • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with this compound treatment, contributing to oxidative stress and subsequent apoptosis .

Table 1: Summary of Biological Activities of this compound

Activity TypeCell LineConcentration RangeMechanism
Cell Proliferation InhibitionMCF-70.6–5.9 μg/mlG0/G1 Phase Arrest
Apoptosis InductionHepG2VariesCaspase Activation
ROS GenerationHepG2VariesOxidative Stress

Case Study 1: HepG2 Cell Line

A study focused on the effects of this compound on HepG2 cells revealed a significant reduction in cell viability when treated with varying concentrations over time. The results indicated that higher concentrations led to more pronounced apoptotic effects, with a notable increase in caspase-3 activity, suggesting a clear mechanism of action through apoptosis induction .

Case Study 2: MCF-7 Cell Line

In another investigation, this compound was tested against MCF-7 cells, where it inhibited proliferation effectively at low concentrations. The study highlighted the potential for using this compound as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the primary mechanisms by which uncarinic acid E induces apoptosis in cancer cells?

this compound triggers apoptosis in HepG2 cells through p53 accumulation, Bax/Bcl-2 ratio modulation, caspase activation, and cytochrome c release from mitochondria . To validate this, researchers should:

  • Use Western blotting to quantify p53, Bax, Bcl-2, and cleaved caspases (e.g., caspase-3/9).
  • Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining or flow cytometry to confirm cytochrome c release.
  • Compare dose-dependent effects (e.g., 10–100 µM) on apoptotic markers across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess specificity .

Q. Which experimental models are most suitable for studying this compound’s anticancer activity?

HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells are well-established models due to their sensitivity to this compound . Key considerations include:

  • Selecting cell lines with wild-type p53 to study p53-dependent pathways.
  • Including negative controls (e.g., non-cancerous hepatic cells like LO2) to evaluate selectivity.
  • Validating findings in 3D spheroid or xenograft models to mimic in vivo conditions .

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardize solvent systems (e.g., DMSO concentration ≤0.1%) and storage conditions (−20°C in dark, desiccated) to prevent compound degradation .
  • Report detailed protocols for apoptosis assays (e.g., Annexin V/PI staining) and statistical methods (e.g., ANOVA with post-hoc tests) .
  • Cross-validate results with orthogonal methods (e.g., TUNEL assay for DNA fragmentation) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy across different cancer cell lines?

Discrepancies may arise due to variations in p53 status, Bax/Bcl-2 baseline ratios, or metabolic differences between cell lines . To address this:

  • Perform genomic profiling (e.g., RNA-seq) to identify resistance markers (e.g., MDM2 overexpression).
  • Use isogenic cell lines (e.g., p53-knockout vs. wild-type) to isolate p53’s role.
  • Compare this compound with structurally related triterpenoids (e.g., asiatic acid) to elucidate structure-activity relationships .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

  • Formulate the compound with cyclodextrins or liposomes to enhance aqueous solubility .
  • Conduct pharmacokinetic studies to assess absorption/distribution (e.g., LC-MS/MS for plasma concentration).
  • Test synergistic combinations (e.g., with 27-O-p-coumaroyloxyursolic acid) to lower effective doses and reduce toxicity .

Q. How to design experiments investigating this compound’s off-target effects?

  • Use proteome-wide approaches (e.g., affinity chromatography or thermal proteome profiling) to identify unintended targets.
  • Evaluate cytotoxicity in primary human cells (e.g., hepatocytes, cardiomyocytes) to assess organ-specific risks.
  • Incorporate transcriptomic analysis (e.g., RNA-seq) to detect pathway crosstalk (e.g., ER stress, autophagy) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Calculate IC50 values with 95% confidence intervals and report R² values for model robustness .
  • Use cluster analysis for high-throughput screening data to group compounds with similar mechanisms .

Q. How to address limitations in detecting mitochondrial cytochrome c release?

  • Combine subcellular fractionation with Western blotting to isolate mitochondrial and cytosolic fractions .
  • Use confocal microscopy with fluorescent probes (e.g., MitoTracker Red) for real-time visualization .
  • Validate findings with caspase-9 activity assays, as cytochrome c release directly activates this protease .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uncarinic acid E
Reactant of Route 2
Uncarinic acid E

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.